Cas no 1806792-35-7 (3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine)

3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine 化学的及び物理的性質
名前と識別子
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- 3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine
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- インチ: 1S/C7H7BrF2N2O/c8-2-3-1-4(13)5(11)6(12-3)7(9)10/h1,7H,2,11H2,(H,12,13)
- InChIKey: TWHNEOFAXCAKKX-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC(C(=C(C(F)F)N1)N)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 299
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 55.1
3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024005660-1g |
3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine |
1806792-35-7 | 97% | 1g |
$1,646.40 | 2022-03-31 | |
Alichem | A024005660-500mg |
3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine |
1806792-35-7 | 97% | 500mg |
$999.60 | 2022-03-31 |
3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine 関連文献
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridineに関する追加情報
3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine: A Comprehensive Overview
3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine, also known by its CAS number 1806792-35-7, is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its pyridine ring, which serves as the central framework, with various substituents attached at specific positions. The presence of an amino group (-NH₂), a bromomethyl group (-CH₂Br), a difluoromethyl group (-CF₂H), and a hydroxyl group (-OH) at positions 3, 6, 2, and 4, respectively, imparts distinct chemical properties and reactivity to the molecule.
The synthesis of 3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine involves a multi-step process that typically begins with the preparation of the pyridine ring. This is often achieved through cyclization reactions involving appropriate precursors. The subsequent introduction of substituents requires precise control over reaction conditions to ensure regioselectivity and avoid unwanted side reactions. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound.
The structural complexity of this compound makes it an interesting candidate for various applications. In pharmacology, the presence of multiple functional groups allows for potential interactions with biological targets, making it a valuable lead compound in drug discovery efforts. For instance, the amino group can act as a hydrogen bond donor, while the hydroxyl group can participate in hydrogen bonding or metal coordination. The bromomethyl group introduces electrophilic character, which can be exploited in bioconjugation reactions or as a leaving group in substitution reactions.
Recent studies have highlighted the potential of 3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine in the development of novel materials. Its ability to form coordination complexes with metal ions has been explored for applications in catalysis and sensing technologies. Additionally, the difluoromethyl group introduces electron-withdrawing effects, which can modulate electronic properties and enhance reactivity in certain transformations.
In terms of spectroscopic analysis, this compound exhibits characteristic absorption bands in UV-Vis spectroscopy due to its conjugated π-system. NMR spectroscopy provides insights into the electronic environment of protons and fluorine atoms, aiding in structural elucidation. Mass spectrometry further confirms the molecular formula and aids in identifying fragmentation patterns during decomposition.
The stability and reactivity of 3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine under various conditions have been extensively studied. It is found to be stable under neutral conditions but undergoes degradation under strongly acidic or basic environments. The bromomethyl group is particularly reactive and can participate in nucleophilic substitution reactions with amines, alcohols, or thiols.
In conclusion, 3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine is a versatile compound with promising applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers exploring new chemical entities for therapeutic or material science purposes. Continued research into its properties and potential uses will undoubtedly unlock further innovations in these fields.
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